molecular formula C11H22N2O3 B11718252 trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine CAS No. 808739-28-8

trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine

Cat. No.: B11718252
CAS No.: 808739-28-8
M. Wt: 230.30 g/mol
InChI Key: BSSCFNOPCQQJAZ-DTWKUNHWSA-N
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Description

trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2) is a piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol. It features a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methoxy group at the 3-position in a trans stereochemical configuration .

Properties

CAS No.

808739-28-8

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1

InChI Key

BSSCFNOPCQQJAZ-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate typically involves the protection of the amine group in the piperidine ring with a tert-butyl carbamate group. This can be achieved through a reaction between the piperidine derivative and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxy group can be introduced via methylation using methyl iodide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the design of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel catalysts and reagents.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxypiperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Typically synthesized via Boc protection of the primary amine, followed by stereoselective introduction of the methoxy group. Deprotection steps involve trifluoroacetic acid (TFA), as seen in analogous compounds (e.g., ).
  • Applications : Used as a building block in pharmaceutical research, particularly in proteolysis-targeting chimeras (PROTACs) and other drug discovery platforms due to its rigid piperidine scaffold and stability under synthetic conditions .

Comparison with Structurally Similar Compounds

Cis-3-Methoxy-4-aminopiperidine (CAS 766556-99-4)

  • Structure : Cis isomer with a free amine at position 4 and a methoxy group at position 3.
  • Functional Groups: Lack of Boc protection limits its use in multi-step syntheses requiring amine protection.
  • Applications : Intermediate in alkaloid synthesis where free amines are required for downstream modifications .
Parameter trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine Cis-3-Methoxy-4-aminopiperidine
Molecular Weight 230.3 g/mol 130.2 g/mol (free amine)
Protection Group Boc None
Stereochemistry Trans Cis
Synthetic Utility High (stable intermediate) Moderate (requires protection)

trans-4-(Boc-amino)-3-fluoropiperidine (CAS 1052713-46-8)

  • Structure : Fluorine substituent at position 3 instead of methoxy.
  • Key Differences :
    • Electron Effects : Fluorine’s electronegativity increases the amine’s acidity, enhancing stability in acidic environments.
    • Bioactivity : Fluorinated analogs are favored in CNS drug discovery for improved metabolic stability and blood-brain barrier penetration.
  • Applications : Intermediate in fluorinated drug candidates (e.g., antipsychotics) .
Parameter This compound trans-4-(Boc-amino)-3-fluoropiperidine
Substituent Methoxy (-OCH₃) Fluorine (-F)
pKa (amine) ~8.5 (estimated) ~7.8 (estimated)
Metabolic Stability Moderate High

Boc-epi-statine (CAS: N/A)

  • Structure: Heptanoic acid backbone with Boc-protected amine and hydroxyl group.
  • Key Differences: Backbone: Linear heptanoic acid vs. cyclic piperidine. Functional Groups: Hydroxyl group participates in hydrogen bonding, unlike the methoxy group.
  • Applications : Protease inhibitor scaffolds due to hydroxyl-mediated target interactions .
Parameter This compound Boc-epi-statine
Core Structure Piperidine ring Heptanoic acid chain
Key Functional Groups Boc-amino, methoxy Boc-amino, hydroxyl
Solubility Low (hydrophobic Boc group) Moderate (polar hydroxyl)

Paroxetine Intermediates (e.g., (3R,4S)-N-Methyl Paroxetine)

  • Structure: Contains fluorophenyl and benzodioxol groups instead of Boc-amino and methoxy.
  • Key Differences :
    • Aromaticity : Fluorophenyl group enhances π-π stacking in serotonin reuptake inhibition.
    • Bioactivity : Paroxetine is an SSRI antidepressant, while the target compound lacks therapeutic activity.
  • Applications : Key intermediates in SSRI synthesis .
Parameter This compound Paroxetine Intermediate
Aromatic Substituents None Fluorophenyl, benzodioxol
Therapeutic Role None (building block) SSRI antidepressant
Molecular Complexity Low High

Biological Activity

trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine is a synthetic compound belonging to the piperidine class, characterized by its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

The presence of the Boc group enhances the stability and reactivity of the compound, allowing for further modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity, which may lead to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Biological Activity Overview

While this compound itself may not exhibit direct biological activity, it serves as a precursor for more complex compounds that can interact with biological targets such as G protein-coupled receptors (GPCRs). These interactions are crucial in treating various diseases, including metabolic disorders and neurological conditions .

Potential Applications

  • Pharmacology : Development of agents targeting GPCRs.
  • Medicinal Chemistry : Synthesis of derivatives with enhanced pharmacological properties.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesUnique Attributes
trans-4-(Boc-amino)-3-methoxypiperidineMethoxy group at position 3Different regioselectivity affecting biological activity
trans-3-Amino-4-methoxypiperidineMethoxy group at position 4Altered lipophilicity affecting pharmacokinetics
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineTrifluoromethyl groupTargeting G protein-coupled receptors

The combination of the Boc protection and methoxy substitution enhances its potential as a pharmaceutical agent compared to its analogs .

Case Studies and Research Findings

Research studies have investigated the interactions of this compound derivatives with various biological targets:

  • Receptor Binding Studies : Derivatives formed from this compound have shown varying affinities for GPCRs, indicating their potential use in drug design.
  • Enzymatic Activity Modulation : Some studies report that certain derivatives from this compound can modulate enzymatic pathways crucial for metabolic regulation.

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